molecular formula C12H24N2O B7940880 N-(cyclohexylmethyl)-D-valinamide

N-(cyclohexylmethyl)-D-valinamide

Cat. No.: B7940880
M. Wt: 212.33 g/mol
InChI Key: VYYCUVGXZQDLCU-LLVKDONJSA-N
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Description

N-(cyclohexylmethyl)-D-valinamide: is a chemical compound that belongs to the class of amides It is derived from D-valine, an essential amino acid, and cyclohexylmethylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-D-valinamide typically involves the reaction of D-valine with cyclohexylmethylamine. One common method is to use a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(cyclohexylmethyl)-D-valinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by another nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other nitrogen-containing compounds.

Scientific Research Applications

N-(cyclohexylmethyl)-D-valinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-(cyclohexylmethyl)-D-valinamide exerts its effects is primarily through its interaction with biological molecules. It can act as a substrate or inhibitor for various enzymes, affecting their activity. The molecular targets and pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.

    Signal Transduction: Modulating signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

    N-(cyclohexylmethyl)-L-valinamide: Similar structure but derived from L-valine.

    N-(cyclohexylmethyl)-D-alaninamide: Derived from D-alanine instead of D-valine.

    N-(cyclohexylmethyl)-D-leucinamide: Derived from D-leucine.

Uniqueness: N-(cyclohexylmethyl)-D-valinamide is unique due to its specific structural configuration, which can lead to different biological activities compared to its analogs. Its D-valine backbone provides distinct stereochemistry, influencing its interaction with biological targets.

Properties

IUPAC Name

(2R)-2-amino-N-(cyclohexylmethyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-9(2)11(13)12(15)14-8-10-6-4-3-5-7-10/h9-11H,3-8,13H2,1-2H3,(H,14,15)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYCUVGXZQDLCU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)NCC1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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